1-(2-Cyanoethyl)piperidine-2-carboxylic acid
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Overview
Description
1-(2-Cyanoethyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is characterized by the presence of a piperidine ring substituted with a cyanoethyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2-Cyanoethyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine with acrylonitrile, followed by subsequent hydrolysis and oxidation steps . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
1-(2-Cyanoethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Cyanoethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
1-(2-Cyanoethyl)piperidine-2-carboxylic acid can be compared with similar compounds such as 1-(2-Cyanoethyl)piperidine-3-carboxylic acid and 3-(piperidine-1-carbonyl)phenylboronic acid . These compounds share structural similarities but differ in the position of the cyano and carboxylic acid groups, leading to variations in their chemical properties and reactivity. The unique combination of functional groups in this compound makes it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(2-cyanoethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c10-5-3-7-11-6-2-1-4-8(11)9(12)13/h8H,1-4,6-7H2,(H,12,13) |
InChI Key |
LCBPJUMUZWXAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CCC#N |
Origin of Product |
United States |
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